Octadecyl diphenyl phosphite
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Overview
Description
Phosphorous acid, octadecyl diphenyl ester is an organic compound that belongs to the class of phosphoric acid esters. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms, with one of these oxygen atoms further bonded to an organic group. This particular ester is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, octadecyl diphenyl ester typically involves the esterification of phosphorous acid with octadecyl alcohol and diphenyl phosphate. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of phosphorous acid, octadecyl diphenyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid, octadecyl diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohols and phosphorous acid.
Substitution: The ester can participate in substitution reactions where the organic groups attached to the phosphorus atom are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while reduction produces the corresponding alcohols and phosphorous acid.
Scientific Research Applications
Phosphorous acid, octadecyl diphenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is employed as an additive in lubricants and as a flame retardant in plastics and textiles.
Mechanism of Action
The mechanism by which phosphorous acid, octadecyl diphenyl ester exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The ester can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to act as an antioxidant, protecting other molecules from oxidative damage.
Comparison with Similar Compounds
Phosphorous acid, octadecyl diphenyl ester can be compared with other phosphoric acid esters, such as:
Phosphoric acid, octadecyl ester: Similar in structure but lacks the diphenyl groups, resulting in different chemical properties and applications.
Phosphoric acid, diphenyl ester: Contains diphenyl groups but lacks the long octadecyl chain, affecting its solubility and reactivity.
Phosphorous acid, octadecyl ester: Similar in having the octadecyl chain but differs in the presence of diphenyl groups, which influence its stability and reactivity.
These comparisons highlight the unique combination of properties in phosphorous acid, octadecyl diphenyl ester, making it valuable for specific applications in various fields.
Properties
CAS No. |
100781-90-6 |
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Molecular Formula |
C30H47O3P |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
octadecyl diphenyl phosphite |
InChI |
InChI=1S/C30H47O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-31-34(32-29-24-19-17-20-25-29)33-30-26-21-18-22-27-30/h17-22,24-27H,2-16,23,28H2,1H3 |
InChI Key |
XWVBBZPIFHEHHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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